3-(1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine
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Overview
Description
3-(1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine is a heterocyclic compound that features a combination of benzimidazole, pyrazole, and pyridine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine typically involves multi-step organic synthesis. Common synthetic routes may include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Formation of the pyrazole ring: This can be synthesized by the reaction of hydrazines with 1,3-diketones.
Coupling reactions: The final step often involves coupling the benzimidazole and pyrazole rings with a pyridine derivative under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrazole rings.
Reduction: Reduction reactions could be used to modify the functional groups attached to the heterocyclic rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Scientific Research Applications
3-(1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical agent due to its heterocyclic structure.
Biological Research: Studying its interactions with biological targets.
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:
Binding to specific receptors or enzymes: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Participating in redox reactions: Influencing cellular oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antifungal and antiparasitic activities.
Pyrazole derivatives: Often used in anti-inflammatory and anticancer drugs.
Pyridine derivatives: Common in various pharmaceuticals and agrochemicals.
Uniqueness
The unique combination of benzimidazole, pyrazole, and pyridine rings in 3-(1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine may confer distinct biological activities and chemical properties not found in simpler compounds.
Properties
Molecular Formula |
C15H12N6 |
---|---|
Molecular Weight |
276.30 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H12N6/c16-14-11(5-9(6-17-14)10-7-18-19-8-10)15-20-12-3-1-2-4-13(12)21-15/h1-8H,(H2,16,17)(H,18,19)(H,20,21) |
InChI Key |
RMRTYMWAIXIPSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC(=C3)C4=CNN=C4)N |
Origin of Product |
United States |
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